Etoposide Impurity B;Picroetoposide

Stereochemistry-Activity Relationship Epipodophyllotoxin Lignans Antitumor Drug Impurity Profiling

Etoposide Impurity B, systematically designated as Picroetoposide or cis-Etoposide (CAS 100007-56-5), is a diastereoisomeric impurity of the antineoplastic agent etoposide (CAS 33419-42-0). It belongs to the epipodophyllotoxin lignan class, sharing the identical molecular formula C₂₉H₃₂O₁₃ and molecular weight 588.56 g/mol with the parent drug, yet differing fundamentally in the stereochemistry of the lactone ring fusion: etoposide possesses a strained trans-fused γ-lactone, whereas Picroetoposide adopts the thermodynamically more stable cis-fused (picro) configuration.

Molecular Formula C29H32O13
Molecular Weight 588.6 g/mol
Cat. No. B13832608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtoposide Impurity B;Picroetoposide
Molecular FormulaC29H32O13
Molecular Weight588.6 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O
InChIInChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15-,20+,21+,22+,24+,25+,26+,27+,29-/m0/s1
InChIKeyVJJPUSNTGOMMGY-PNRINKNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etoposide Impurity B (Picroetoposide, cis-Etoposide): Procurement-Relevant Identity, Class, and Pharmacopoeial Context


Etoposide Impurity B, systematically designated as Picroetoposide or cis-Etoposide (CAS 100007-56-5), is a diastereoisomeric impurity of the antineoplastic agent etoposide (CAS 33419-42-0) . It belongs to the epipodophyllotoxin lignan class, sharing the identical molecular formula C₂₉H₃₂O₁₃ and molecular weight 588.56 g/mol with the parent drug, yet differing fundamentally in the stereochemistry of the lactone ring fusion: etoposide possesses a strained trans-fused γ-lactone, whereas Picroetoposide adopts the thermodynamically more stable cis-fused (picro) configuration . This compound is explicitly listed as Impurity B in the European Pharmacopoeia (EP) and as a specified related compound in the United States Pharmacopeia (USP) monograph for etoposide, mandating its use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions and commercial API production .

Why Etoposide Impurity B Cannot Be Substituted by Other Etoposide-Related Impurities in Analytical and Pharmaceutical Workflows


Etoposide Impurity B (Picroetoposide) is not merely one of several etoposide-related compounds that can be used interchangeably for system suitability or impurity quantification. It is a stereochemically and pharmacologically distinct entity: the cis-fused lactone epimer of etoposide, formed via epimerization of the strained trans-lactone under physiological or alkaline conditions . Unlike Etoposide EP Impurity A (a 4'-carbobenzoyloxy derivative, CAS 124151-67-3), Impurity I (a 4-O-methyl ether analog), or Impurity C (podophyllotoxone), Impurity B carries a unique structural signature—the cis-lactone ring fusion—that renders it the direct, biologically inactive degradation/isomerization product of the active pharmaceutical ingredient . The USP monograph mandates a specific relative retention time of 1.43 for picroetoposide and an acceptance limit of NMT 1.0%, requiring a dedicated, structurally authenticated reference standard for accurate peak identification and quantification . Substituting with a non-epimeric impurity would result in misidentification of the critical degradation marker, compromising regulatory compliance and potentially masking etoposide instability in drug product formulations.

Quantitative Differentiation of Etoposide Impurity B (Picroetoposide) Against Its Closest Structural Analogs: A Comparator-Based Evidence Guide


Lactone Ring Stereochemistry as the Primary Structural Determinant of Biological Inactivity: Picroetoposide vs. Etoposide

Picroetoposide (cis-Etoposide) differs from the parent drug etoposide at a single stereochemical locus: the C-D ring junction of the γ-lactone. Etoposide possesses a highly strained trans-fused lactone ring, while Picroetoposide contains the thermodynamically more stable cis-fused (picro) configuration . This stereochemical inversion eliminates the potent antitumor activity characteristic of etoposide. Kuramochi et al. (1985) demonstrated in a head-to-head comparative study that picroetoposide 'hardly showed any antitumor activity' against both HeLa cells (in vitro) and mouse leukemia L1210 (in vivo), in contrast to etoposide, which achieved approximately 80% long-term survival of L1210-bearing animals beyond the 2-month test period . The trans-to-cis epimerization occurs spontaneously under physiological conditions (pH 7.4, 37°C) with a half-life of 2 days, resulting in 90% loss of active trans-etoposide within 1 week in Dulbecco's modified Eagle's medium .

Stereochemistry-Activity Relationship Epipodophyllotoxin Lignans Antitumor Drug Impurity Profiling

Chromatographic Resolution: USP-Specified Relative Retention Time of Picroetoposide vs. Etoposide and Lignan P

The USP monograph for etoposide establishes a validated chromatographic system suitability criterion that assigns distinct relative retention times (RRTs) to three specified impurities: lignan P at approximately RRT 0.20, etoposide (the main peak) at RRT 1.0, and picroetoposide at RRT 1.43 . This RRT of 1.43 for picroetoposide is pharmacopoeially mandated and serves as the definitive identifier for Impurity B in chromatograms. The method employs a 3.9-mm × 15-cm column with L11 packing (phenyl phase, <5 µm particle size), a 254-nm UV detector, a flow rate of approximately 1.5 mL/min, and a gradient mobile phase system of sodium acetate buffer (pH 4.0) and acetonitrile . The resolution (R) between propylparaben and etoposide must be not less than 1.1 to ensure system suitability. No other etoposide EP impurity (Impurity A, C, G, I, K, etc.) co-elutes at this RRT, making the picroetoposide reference standard uniquely indispensable for peak assignment .

HPLC Impurity Profiling Pharmacopoeial System Suitability Etoposide Related Compounds

Pharmacopoeial Acceptance Limits: Differential Stringency for Picroetoposide vs. Co-occurring Etoposide Impurities

Regulatory pharmacopoeias assign impurity-specific acceptance limits that reflect toxicological and quality risk assessments, and these limits differ across the etoposide impurity panel. Under the USP monograph, the acceptance criterion for picroetoposide is NMT 1.0%, while lignan P is limited to NMT 0.5%, and total unspecified impurities are capped at NMT 2.0% . A separate manufacturer specification based on EP and ICH guidelines sets a stricter limit for cis-etoposide (picroetoposide) at ≤0.2%, identical to the limits for α-etoposide (Impurity A) and lignan P, with total impurities ≤1.0% . This differential—ranging from ≤0.2% under tighter specifications to NMT 1.0% under USP—illustrates that picroetoposide is treated as a distinct, quantified entity with its own acceptance threshold, not interchangeable with other named impurities such as Impurity A (α-etoposide, CAS 124151-67-3), Impurity I (4-O-methylethylidene-lignan P, CAS 111712-42-6), or Impurity G .

Pharmacopoeial Compliance Impurity Acceptance Criteria Pharmaceutical Quality Control

Differential Hydrolytic Susceptibility: Cis-Lactone Picroetoposide vs. Trans-Lactone Etoposide Under Alkaline Conditions

Beijnen et al. (1989) established a critical differential in aqueous degradation behavior between the trans-lactone (etoposide) and cis-lactone (picroetoposide) forms. Under alkaline aqueous conditions, trans-lactone etoposide undergoes epimerization to the cis-lactone picroetoposide but does not undergo direct hydrolysis to the ring-opened trans-hydroxy acid. In contrast, once formed, the cis-lactone picroetoposide is susceptible to hydrolysis of the lactone ring, generating the biologically inactive hydroxy acid degradation product . This mechanistic divergence means that picroetoposide is not merely a stable endpoint but an intermediate in the degradation cascade—its concentration in a drug product reflects a dynamic balance between epimerization of the parent drug and subsequent hydrolysis of the impurity itself. The epimerization rate is accelerated by the sugar substituent at position 4 and the methoxy group at position 4', while the hydrolysis rate of the cis-lactone is decreased by the sugar substituent but increased by the methoxy group .

Forced Degradation Studies Lactone Hydrolysis Kinetics Stability-Indicating Method Validation

Quantitative In Vitro Instability: Isomerization Half-Life of Etoposide to Picroetoposide Under Cell Culture Conditions

Rosing et al. (1991) quantified the rate at which therapeutically active trans-etoposide converts to the inactive cis-epimer picroetoposide under standard in vitro cell culture conditions. At pH 7.4 and 37°C in Dulbecco's modified Eagle's medium (DMEM), the isomerization half-life is 2 days, with a cumulative 90% loss of active trans-etoposide within 1 week . This degradation is pH-dependent, with etoposide demonstrating greatest stability in the pH 4–5 range, and is not influenced by organic medium components such as bovine serum albumin or amino acids . A subsequent validated HPLC-UV method for rat plasma and tissue samples confirmed that etoposide in plasma at room temperature is stable for only 2 hours before trans-to-cis isomerization becomes significant . This rapid conversion has direct implications for in vitro cytotoxicity assay interpretation: prolonged incubations without mathematical correction for etoposide degradation may yield erroneous IC₅₀ values that reflect exposure to both active trans-etoposide and inactive cis-picroetoposide .

In Vitro Pharmacology Drug Stability in Culture Media Pharmacokinetic Modeling

Procurement-Driven Application Scenarios for Etoposide Impurity B (Picroetoposide) Reference Standard


ANDA and DMF Submission: Method Validation and Quality Control for Etoposide API and Finished Dosage Forms

Regulatory submissions for generic etoposide products (ANDA) and Drug Master Files (DMF) require a fully characterized picroetoposide reference standard to comply with USP and EP monographs for the related compounds test. The USP compendial method specifies picroetoposide at RRT 1.43 with an acceptance limit of NMT 1.0%, while EP-aligned manufacturer specifications may impose the tighter threshold of ≤0.2% . A Certificate of Analysis (CoA) with HPLC purity ≥95%, supported by complementary characterization (NMR, MS, IR, UV, and optical rotation data), is required to establish traceability to pharmacopoeial standards for regulatory reviewer acceptance . This standard serves as the reference for system suitability verification, peak identification in forced degradation studies, and batch release testing in commercial etoposide manufacturing.

Stability-Indicating Method Development and Forced Degradation Studies

Picroetoposide is the primary epimerization degradation product of etoposide under physiological and alkaline aqueous conditions, with a half-life of 2 days at pH 7.4 and 37°C . In forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress conditions), authentic picroetoposide is required as a retention time marker and quantification standard to distinguish epimerization from other degradation pathways involving the aglycone core . The unique susceptibility of the cis-lactone to further hydrolysis—unlike the trans-lactone parent—means that picroetoposide concentration in stressed samples reflects a dynamic equilibrium, which can only be accurately assessed using a pure, structurally confirmed reference standard .

In Vitro Pharmacology Quality Assurance: Negative Control for Etoposide Cytotoxicity Assays

The Kuramochi et al. (1985) study demonstrated that picroetoposide 'hardly showed any antitumor activity' against both HeLa cervical carcinoma cells and mouse leukemia L1210 in vivo, while etoposide achieved approximately 80% long-term survival in the L1210 model . This confirmed biological inactivity establishes picroetoposide as an essential negative control for in vitro cytotoxicity experiments. Given that etoposide isomerizes to picroetoposide with a half-life of only 2 days in DMEM at 37°C , laboratories conducting extended-duration (48–168 hour) etoposide exposure experiments must use authentic picroetoposide to (a) calibrate HPLC methods for monitoring etoposide-to-picroetoposide conversion during incubation, and (b) verify that observed residual cytotoxicity is attributable solely to trans-etoposide and not the cis-epimer.

Pharmacokinetic and Metabolic Profiling: Distinguishing Epimerization from Enzymatic Metabolism

In pharmacokinetic studies, picroetoposide can arise via two distinct routes: non-enzymatic chemical epimerization of etoposide in plasma (which begins within 2 hours at room temperature) and enzymatic metabolism . A validated HPLC-UV method for rat plasma and tissue samples has demonstrated the necessity of simultaneously quantifying both etoposide and its cis-isomer to avoid confounding epimerization during sample handling with true in vivo metabolic conversion . Furthermore, cyclodextrin studies have shown that DM-β-CyD retards etoposide epimerization and picroetoposide hydrolysis, suggesting formulation strategies that differentially affect these processes . Only a pure picroetoposide reference standard with documented purity and identity can serve as the authentic calibrator for these quantitative bioanalytical determinations.

Quote Request

Request a Quote for Etoposide Impurity B;Picroetoposide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.